

Prinaberel half-life extension strategies

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Prinaberel (ERB-041) Profile

Property	Description
Molecular Formula	C ₁₅ H ₁₀ FNO ₃ [1]
Molecular Weight	271.247 g·mol ⁻¹ [1]
CAS Number	524684-52-4 [2] [3] [1]
Mechanism of Action	Potent and selective Estrogen Receptor Beta (ERβ) agonist [2] [4] [1]
Primary Targets	Estrogen receptor beta; Nuclear receptor coactivator 1 [3]

Biochemical & Pharmacological Data

Parameter	Value	Notes	Source
IC ₅₀ (Human ERβ)	5.4 nM		[2]
IC ₅₀ (Mouse ERβ)	3.7 nM		[2]

Parameter	Value	Notes	Source
IC ₅₀ (Rat ER β)	3.1 nM		[2]
Selectivity (ER β over ER α)	>200-fold	Based on IC ₅₀ values	[2]
In Vitro Solubility	\geq 40 mg/mL in DMSO	147.47 mM; hygroscopic DMSO has impact	[2]

In Vivo Efficacy Data

The following table summarizes a key animal study demonstrating **Prinaberel**'s chemopreventive effects. This can serve as a reference for your own in vivo experimental design.

Study Element	Details
Animal Model	SKH-1 hairless female mice [2]
Dosage	2 mg/mouse [2]
Formulation	In 200 μ L ethanol [2]
Administration	Topically, 30 minutes prior to UVB irradiation [2]
Treatment Duration	30 weeks [2]
Key Result	Suppressed development of UVB-induced squamous cell carcinoma [2]

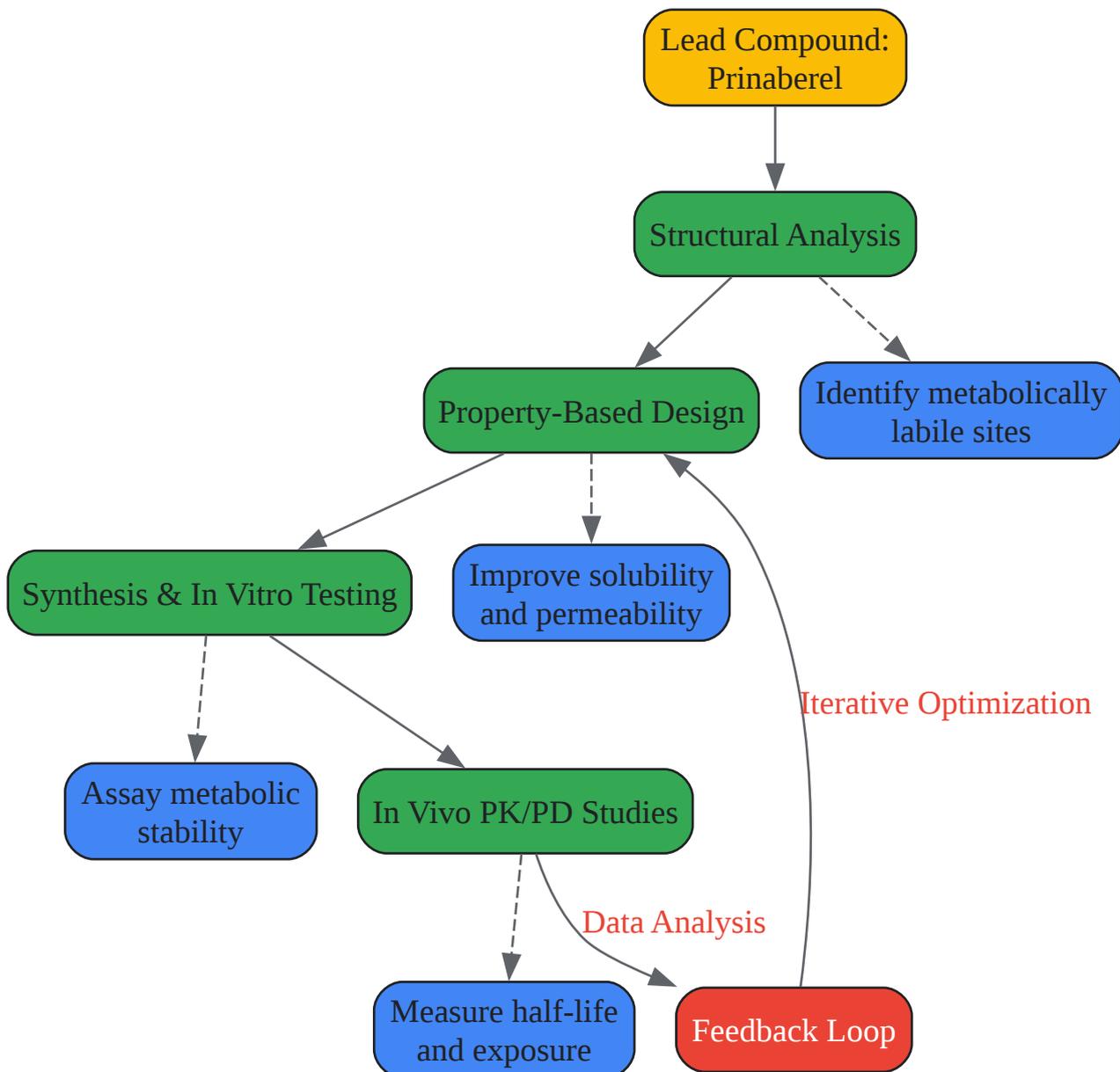
Critical Research Considerations

- Species-Specific Pharmacology:** A critical finding from recent research is that carborane-based ER β agonists exhibit **significant species-specific differences** in receptor selectivity between humans and mice [5]. This underscores the importance of model selection and data interpretation when planning preclinical pharmacokinetic or efficacy studies.

- **Research Chemical Status: Prinaberel** is identified as a tool for scientific research, is not approved for clinical use, and detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) in the public domain appears limited [2] [3] [1].

Suggested Directions for Half-Life Investigation

Since direct half-life extension strategies for **Prinaberel** are not documented, you may need to explore general principles of small-molecule optimization. Here is a conceptual workflow that could guide your research, based on established medicinal chemistry approaches.



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- **Medicinal Chemistry Optimization:** The most direct approach would involve synthesizing analogs of **Prinaberel**. The search results mention that modifying the parent compound OSU-ERβ-12 with para- and meta-carborane substitutions impacted both selectivity and **in vivo pharmacokinetics**, though poor PK was a limitation in that series [5]. This validates that structural changes can alter PK parameters.
- **Formulation Strategies:** Advanced formulation techniques could be explored to improve the compound's solubility, stability, and release profile. While the search results discuss half-life extension for **biologics** (e.g., via Fc fusion, PEGylation) [6] [7], these are not directly applicable to a small molecule like **Prinaberel**. Instead, you might investigate lipid nanoparticles, cyclodextrins, or other controlled-release systems suitable for small molecules.

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References

1. - Wikipedia Prinaberel [en.wikipedia.org]
2. medchemexpress.com/ Prinaberel .html [medchemexpress.com]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Prinaberel [go.drugbank.com]
4. Chemotherapy and Physical Therapeutics Modulate ... [pmc.ncbi.nlm.nih.gov]
5. A case study using subtype-selective para- and meta ... [sciencedirect.com]
6. Strategies for extending the half-life of biotherapeutics [pubmed.ncbi.nlm.nih.gov]
7. The Future of Biologic Therapy in Atopic Dermatitis? [ksdds.org]

To cite this document: Smolecule. [Prinaberel half-life extension strategies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548690#prinaberel-half-life-extension-strategies>]

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